![molecular formula C12H8F4N2O2 B6633906 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B6633906.png)
2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659, which is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B-cells, which are involved in the immune system's response to infections and diseases. Therefore, the inhibition of BTK by TAK-659 has implications for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mécanisme D'action
TAK-659 works by selectively inhibiting BTK, which is a key enzyme involved in the signaling pathways of B-cells. BTK is essential for the activation and proliferation of B-cells, and its inhibition by TAK-659 leads to the suppression of B-cell activity, including the production of antibodies. This mechanism of action has implications for the treatment of diseases where B-cell activity plays a significant role, such as cancer and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in preclinical models. These studies have shown that TAK-659 effectively inhibits BTK activity, leading to the suppression of B-cell activity and the production of antibodies. In addition, TAK-659 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions. However, further studies are needed to fully understand the biochemical and physiological effects of TAK-659.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for use in laboratory experiments. It is highly selective for BTK and has shown good efficacy in preclinical studies. TAK-659 is also well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. However, TAK-659 has some limitations for use in laboratory experiments. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. In addition, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for the research and development of TAK-659. One direction is the investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is the exploration of its potential use in the treatment of other autoimmune disorders and inflammatory conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TAK-659 and to optimize its synthesis and formulation for clinical use.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-fluoro-4-nitrobenzoic acid with 3-(trifluoromethyl)-1H-pyrazole-1-methanol in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with a reducing agent, such as iron powder, to yield the final product. The synthesis process is complex and requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases. In particular, it has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
2-fluoro-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2O2/c13-9-5-7(1-2-8(9)11(19)20)6-18-4-3-10(17-18)12(14,15)16/h1-5H,6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPUQJZVDCGPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)C(F)(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)benzoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.